Benzyl methyl(2-(methylamino)ethyl)carbamate

Description

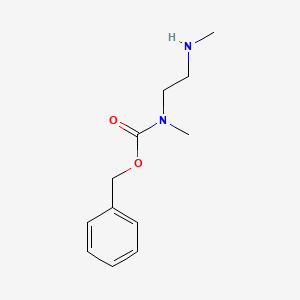

Benzyl methyl(2-(methylamino)ethyl)carbamate (CAS: 18807-67-5) is a carbamate derivative characterized by a benzyloxycarbonyl group linked to a methylaminoethyl chain. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol . The compound features a carbamate functional group (–O(CO)N–) and a secondary amine (–NHCH₃), which influence its reactivity and solubility. It is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of peptidomimetics and bioactive molecules, due to its ability to act as a protecting group for amines .

Properties

IUPAC Name |

benzyl N-methyl-N-[2-(methylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-13-8-9-14(2)12(15)16-10-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLVLLWKMZINAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597050 | |

| Record name | Benzyl methyl[2-(methylamino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148088-78-2 | |

| Record name | Benzyl methyl[2-(methylamino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-methyl-N-[2-(methylamino)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl methyl(2-(methylamino)ethyl)carbamate typically involves the reaction of benzyl chloroformate with methyl(2-(methylamino)ethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions: Benzyl methyl(2-(methylamino)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: The major products include this compound derivatives with oxidized functional groups.

Reduction: The reduction products are typically the corresponding amines or alcohols.

Substitution: The substitution reactions yield various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl methyl(2-(methylamino)ethyl)carbamate, also known as benzyl N-methyl-N-[2-(methylamino)ethyl]carbamate, is a chemical compound with the molecular formula and a molecular weight of 222.28 g/mol . It is characterized by a benzyl group attached to a carbamate moiety, which is linked to a 2-(methylamino)ethyl group. The compound is known for its applications in organic synthesis, medicinal chemistry, and other scientific research fields.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its primary use is in medicinal chemistry as a precursor for drug development, serving as a scaffold for designing new therapeutic agents, particularly for neurological disorders.

Chemistry

- Organic Synthesis: this compound is used as a building block in organic synthesis for creating more complex molecules. It participates in various reactions, including oxidation, reduction, and substitution, yielding derivatives with oxidized functional groups, corresponding amines or alcohols, and various carbamate derivatives, respectively. It is also used as a protecting group for amines in organic synthesis.

- Alkoxycarbonylation Reagent: It can be used as an efficient, high-yielding alkoxycarbonylation reagent for amines, overcoming many limitations of existing methodologies .

Biology

- Enzyme Inhibition and Protein Interactions: This compound is utilized in the study of enzyme inhibition and protein interactions. Its structure suggests possible interactions with receptors or enzymes critical in neuropharmacology. Studies have shown that it interacts with specific biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

- Synthesis of Bioactive Molecules and Peptides: this compound is employed in the synthesis of biologically active molecules and peptides.

Medicine

- Precursor for Pharmaceutical Compounds: It serves as a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects. The compound's unique structure allows it to serve as a scaffold for designing new therapeutic agents targeting various diseases, particularly those related to neurological disorders. Modifications to the compound can enhance its efficacy and selectivity towards desired targets.

- Drug Design: this compound finds applications primarily in medicinal chemistry as a precursor for drug development.

Industry

- Production of Agrochemicals and Specialty Chemicals: The compound is employed in producing agrochemicals and specialty chemicals. It is also utilized in the production of specialty chemicals and intermediates for various industrial processes.

Reactivity

The reactivity of this compound is attributed to the presence of the carbamate functional group. Common reactions include the formation of corresponding oxides or hydroxyl derivatives through oxidation, amines or alcohols through reduction, and substituted carbamates or amides through substitution.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzyl 2-(methylamino)ethylcarbamate | Lacks methyl on nitrogen | Similar activity but different stability |

| Methyl 2-(methylamino)ethylcarbamate | Simpler structure | May have different absorption characteristics |

| Phenyl methyl(2-(methylamino)ethyl)carbamate | Substituted with phenyl | Potentially different receptor interactions |

| Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate | Contains tert-butyl instead of benzyl | Different steric effects due to tert-butyl group |

Mechanism of Action

The mechanism of action of benzyl methyl(2-(methylamino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include the inhibition of enzyme-mediated reactions and modulation of protein-protein interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of benzyl methyl(2-(methylamino)ethyl)carbamate with analogous carbamates:

Key Observations :

- Substituent Effects: The bromoethyl group in Benzyl (2-bromoethyl)carbamate enhances electrophilicity, making it reactive in nucleophilic substitutions, whereas the methylaminoethyl group in the target compound offers nucleophilic and hydrogen-bonding capabilities .

- Isocyanide vs. Hydrazine Derivatives: The isocyanoethyl group () enables participation in Ugi reactions, while the hydrazine moiety () is critical for forming hydrazones or Schiff bases.

Physicochemical Properties

- Solubility: The methylaminoethyl group in the target compound improves water solubility compared to the hydrophobic bromoethyl analog.

- Stability : Carbamates with electron-withdrawing groups (e.g., bromo) exhibit lower thermal stability due to increased susceptibility to hydrolysis .

Biological Activity

Benzyl methyl(2-(methylamino)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 208.26 g/mol. Its structure includes a benzyl group, a methyl group, and a carbamate functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This interaction can modulate enzyme-mediated reactions and protein-protein interactions, making it a candidate for therapeutic applications in neuropharmacology.

Neuropharmacology

Research indicates that this compound may play a role in neurotransmitter regulation. Its potential as an inhibitor in various biological pathways suggests applications in treating neurological disorders. The compound's structure allows it to serve as a scaffold for designing new therapeutic agents targeting diseases such as depression and anxiety.

Enzyme Inhibition

The compound has been studied for its enzyme inhibition properties. For instance, it can inhibit serine proteases, which are crucial in various physiological processes. The inhibition efficacy varies depending on structural modifications, indicating the importance of structure-activity relationships (SARs) in optimizing its pharmacological profile .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzyl 2-(methylamino)ethylcarbamate | Lacks methyl on nitrogen | Similar activity but different stability |

| Methyl 2-(methylamino)ethylcarbamate | Simpler structure | May have different absorption characteristics |

| Phenyl methyl(2-(methylamino)ethyl)carbamate | Substituted with phenyl | Potentially different receptor interactions |

This table illustrates how this compound's combination of functional groups imparts distinct chemical properties that enhance its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Study : A study demonstrated that the compound exhibits micromolar inhibition against specific serine proteases. The IC50 values were determined through fluorometric assays, indicating significant inhibitory potential .

- Neurotransmitter Regulation : Another research effort focused on the compound's interaction with neurotransmitter systems, revealing its potential role in modulating neurotransmitter release and uptake, which is crucial for treating mood disorders.

- SAR Investigation : A systematic study on SAR revealed that modifications to the benzyl group significantly affect the compound's potency against target enzymes, underscoring the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl methyl(2-(methylamino)ethyl)carbamate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves carbamate formation via coupling of benzyl chloroformate with a secondary amine intermediate. For example, tert-butoxycarbonyl (Boc) protection of the amine group can prevent unwanted side reactions during synthesis . Optimization includes controlling reaction temperature (0–5°C for Boc deprotection) and using catalysts like HOBt/DCC for amide bond formation. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. Which spectroscopic methods are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, such as methylaminoethyl groups. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]⁺ peaks), while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) . Infrared (IR) spectroscopy can validate carbamate carbonyl stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the compound’s potential as an anti-cancer agent while controlling for off-target effects?

- Methodological Answer : Use xenograft models with tumor-bearing mice, administering the compound at varying doses (e.g., 10–100 mg/kg) intravenously. Monitor tumor volume and biomarkers (e.g., caspase-3 for apoptosis). Include a negative control (vehicle) and positive control (e.g., cisplatin). Off-target effects are assessed via histopathology of major organs (liver, kidneys) and proteomic profiling to identify unintended pathway modulation .

Q. What strategies are employed in structure-activity relationship (SAR) studies to determine the impact of substituent variations on cholinesterase inhibition?

- Methodological Answer : Synthesize analogs with modifications to the methylaminoethyl group (e.g., elongation, branching) or benzyl ring substitution (e.g., electron-withdrawing groups). Test inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s assay. Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding with catalytic triads . For example, introducing a 3-chlorophenyl group (as in compound 28) enhanced IC₅₀ values by 3-fold compared to unsubstituted derivatives .

Q. How should discrepancies in inhibitory concentrations (IC₅₀) between similar carbamate derivatives be analyzed?

- Methodological Answer : Cross-validate assay conditions (pH, temperature, enzyme source) to rule out technical variability. Compare ligand efficiency metrics (e.g., ΔG/atom) to assess intrinsic binding differences. Use receptor-dependent QSAR models to quantify contributions of specific substituents (e.g., logP, polar surface area). For example, compound 28’s lower IC₅₀ (0.8 µM vs. 2.1 µM for compound 23) correlates with improved hydrophobic interactions in the AChE gorge .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Store in airtight containers under nitrogen to prevent hydrolysis. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols. Acute toxicity screening (e.g., zebrafish LC₅₀) is recommended before scaling up .

Key Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.